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An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexylpiperazine
Dihydrochloride

Executive Summary
1-Cyclohexylpiperazine dihydrochloride is a salt form of a versatile heterocyclic amine,

frequently utilized as a synthetic intermediate in the development of novel therapeutic agents.

The conversion of the parent free base to its dihydrochloride salt is a strategic decision in

pharmaceutical sciences, primarily to enhance aqueous solubility and improve handling

characteristics. A comprehensive understanding of its physicochemical properties is therefore

not merely academic but a cornerstone for predictable and successful application in drug

discovery, formulation, and manufacturing. This guide provides a detailed examination of these

properties, synthesizing theoretical principles with practical analytical methodologies to offer a

robust resource for researchers and drug development professionals.

Introduction: The Strategic Role of 1-
Cyclohexylpiperazine and its Dihydrochloride Salt
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous

approved drugs across various therapeutic areas. Its two nitrogen atoms provide key points for

substitution, allowing for the fine-tuning of pharmacological activity, selectivity, and

pharmacokinetic profiles. The introduction of a cyclohexyl group to the piperazine core, as in 1-
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Cyclohexylpiperazine, significantly increases its lipophilicity, which can enhance membrane

permeability and interaction with hydrophobic binding pockets in biological targets.

However, the free base form of 1-Cyclohexylpiperazine is a low-melting, potentially oily solid

with limited water solubility, posing challenges for purification, handling, and formulation.[1][2]

The creation of the dihydrochloride salt addresses these issues. By protonating both basic

nitrogen atoms of the piperazine ring, the molecule is transformed into a more stable,

crystalline solid with markedly improved aqueous solubility—a critical attribute for many drug

delivery routes.[3] This guide will dissect the key physicochemical parameters of this salt,

providing both the data and the scientific rationale behind its determination.

Molecular Identity and Structural Elucidation
A compound's identity is unequivocally defined by its structure and associated chemical

identifiers.

Chemical Structure
1-Cyclohexylpiperazine dihydrochloride consists of a piperazine ring monosubstituted with a

cyclohexyl group. In the dihydrochloride form, both piperazine nitrogens are protonated, each

associated with a chloride counter-ion. This ionic character is the primary determinant of its

physical properties.

Caption: Structure of 1-Cyclohexylpiperazine Dihydrochloride.

Key Chemical Identifiers
Precise identification is crucial for regulatory submissions, procurement, and literature

searches. While the dihydrochloride salt may not always have a unique CAS number in all

databases, the parent compound's identifier is fundamental.
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Identifier Value Reference

Parent Compound 1-Cyclohexylpiperazine [4]

Parent CAS Number 17766-28-8 [1][2][5][6]

Molecular Formula C₁₀H₂₂Cl₂N₂ Inferred

Molecular Weight 241.20 g/mol Calculated

Canonical SMILES
C1CCC(CC1)N2CCNCC2.Cl.C

l

[7] (modified for

dihydrochloride)

InChI Key (Parent)
XPDSXKIDJNKIQY-

UHFFFAOYSA-N
[4][6][7][8]

Core Physicochemical Properties
The transformation from a free base to a dihydrochloride salt profoundly alters the compound's

physical properties.

Physical State, Appearance, and Melting Point
Unlike its parent free base, which is a low-melting solid with a melting point between 28-38 °C,

1-Cyclohexylpiperazine dihydrochloride is a stable, white crystalline powder at ambient

temperatures.[1][3] This is analogous to Piperazine Dihydrochloride, which is also a white

crystalline solid.[3]

The melting point of the dihydrochloride salt is expected to be significantly higher than that of

the free base. This is due to the strong electrostatic (ionic) forces between the protonated

piperazinium cations and the chloride anions, which create a stable crystal lattice requiring

substantial thermal energy to disrupt. While an exact experimental value is not readily available

in the cited literature, melting points for similar small molecule dihydrochloride salts are often

well above 200 °C, frequently with decomposition.

Solubility Profile
Solubility is arguably the most critical property improved by salt formation. The ionic nature of

the dihydrochloride salt governs its solubility, making it highly soluble in polar protic solvents.
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Solvent Predicted Solubility Scientific Rationale

Water Freely Soluble

The high polarity of water and

its ability to form hydrogen

bonds allows for effective

solvation of the charged

ammonium centers and

chloride ions, overcoming the

crystal lattice energy.[3]

Methanol Soluble

As a polar protic solvent,

methanol can also effectively

solvate the ions, though

perhaps slightly less effectively

than water.[3]

Ethanol Slightly Soluble

The increased non-polar

character of the ethyl group in

ethanol reduces its ability to

solvate the highly polar salt

compared to water or

methanol.[3]

Aprotic Solvents (e.g.,

Acetone, DCM)
Sparingly Soluble to Insoluble

These solvents lack the ability

to donate hydrogen bonds and

have lower dielectric

constants, making them poor

solvents for ionic salts.

Non-polar Solvents (e.g.,

Hexane, Toluene)
Insoluble

The large difference in polarity

makes dissolution energetically

unfavorable.

Acidity and Ionization (pKa)
The pKa values dictate the ionization state of a molecule at a given pH, which profoundly

impacts its absorption, distribution, metabolism, and excretion (ADME) properties. As a diprotic

base, 1-Cyclohexylpiperazine has two pKa values associated with the two nitrogen atoms.
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pKa₁: This corresponds to the deprotonation of the N1-H (the nitrogen without the cyclohexyl

group). Its value is predicted to be similar to the higher pKa of piperazine (~9.8).

pKa₂: This corresponds to the deprotonation of the N4-H (the nitrogen with the cyclohexyl

group). The electron-donating nature of the alkyl cyclohexyl group slightly increases the

basicity of this nitrogen, making its conjugate acid slightly weaker. The predicted pKa for the

free base is approximately 9.25.[1][8] The second pKa would be significantly lower,

analogous to piperazine's second pKa of ~5.6.

The practical implication is that in the physiological pH range (~1.5 to 8), the compound will

exist predominantly in its fully protonated or monoprotonated state, ensuring its solubility in

biological fluids.

Standardized Analytical Methodologies
The trustworthiness of physicochemical data hinges on the use of validated, standardized

protocols.

Protocol: Solubility Determination via the Shake-Flask
Method (OECD 105)
This method is the gold standard for determining the equilibrium solubility of a compound in a

given solvent. Its self-validating nature comes from ensuring that a saturated solution is in

equilibrium with an excess of the solid phase.
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Phase 1: Preparation

Phase 2: Equilibration

Phase 3: Analysis

Add excess solid
1-Cyclohexylpiperazine HCl

to a known volume of solvent (e.g., water).

Agitate flask at a constant
temperature (e.g., 25°C)

for a defined period (24-48h).

Allow solid to settle,
ensuring equilibrium is reached.

Extract an aliquot of the
supernatant. Centrifuge or

filter to remove all solid particles.

Determine the concentration
of the solute in the clear

solution via a validated method
(e.g., HPLC-UV, LC-MS).

Express solubility in units
such as mg/mL or mol/L.

Click to download full resolution via product page

Caption: Standard workflow for shake-flask solubility determination.
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Protocol: pKa Determination via Potentiometric Titration
This technique provides highly accurate pKa values by measuring pH changes during the

neutralization of the acidic species with a strong base.

System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).

Sample Preparation: Accurately weigh a sample of 1-Cyclohexylpiperazine
dihydrochloride and dissolve it in a known volume of degassed, deionized water.

Titration: Place the pH electrode in the sample solution and slowly add a standardized titrant

(e.g., 0.1 M NaOH) in small, precise increments using a burette.

Data Collection: Record the pH value after each addition of titrant, allowing the reading to

stabilize.

Analysis: Plot the pH versus the volume of titrant added. The two equivalence points will

appear as sharp inflections. The pKa values are determined from the pH at the half-

equivalence points (i.e., the pH when 0.5 and 1.5 equivalents of base have been added).

Stability, Storage, and Handling
Proper storage is essential to maintain the integrity of the compound.

Stability: 1-Cyclohexylpiperazine dihydrochloride is a stable solid under normal

conditions.[2][6]

Hygroscopicity: Like many hydrochloride salts, it may be hygroscopic and should be

protected from atmospheric moisture.

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place under an

inert atmosphere.[1][2][9]

Incompatibilities: Avoid contact with strong bases, which will deprotonate the salt to form the

less stable and less soluble free base.

Conclusion
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The physicochemical properties of 1-Cyclohexylpiperazine dihydrochloride are dominated

by its ionic character, which imparts high thermal stability and excellent aqueous solubility. This

stands in stark contrast to its parent free base, making the dihydrochloride salt the superior

form for most applications in a research and development setting. The methodologies and data

presented herein provide a comprehensive foundation for scientists, enabling informed

decisions in experimental design, formulation development, and analytical characterization.

This authoritative grounding is critical for ensuring the reproducibility and success of scientific

endeavors involving this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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